molecular formula C22H27N5O3S B3003203 N-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 2034338-07-1

N-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B3003203
CAS No.: 2034338-07-1
M. Wt: 441.55
InChI Key: SPPWVVHGIDGFDT-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-5-22(28)25-18-9-10-20(15(2)14-18)31(29,30)24-13-11-19-16(3)26-27(17(19)4)21-8-6-7-12-23-21/h6-10,12,14,24H,5,11,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWVVHGIDGFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C24H28N4O2
  • Molecular Weight : 404.514 g/mol
  • IUPAC Name : N-[2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl]-4-phenyloxane-4-carboxamide

This structure features a combination of a pyrazole ring, a pyridine ring, and an oxane ring, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression and can induce apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cytotoxicity : The compound shows cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values range from 0.2 to 5.0 µM, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In vitro Evaluation : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation with an IC50 value of 3.0 µM against A549 lung cancer cells .
  • Mechanistic Studies : Research indicated that the compound's mechanism involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis .
  • Comparative Analysis : When compared to other similar compounds, this compound exhibited superior activity due to its unique structural components .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 Value (µM) Reference
AnticancerMCF-73.0
AnticancerHCT1160.55
Anti-inflammatoryVariousN/A

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in anticancer research. Its structural components, particularly the pyrazole and pyridine moieties, are known to exhibit biological activity against cancer cells. Studies have indicated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Inhibition of Enzymatic Activity

Research indicates that the sulfamoyl group in the compound may enhance its ability to inhibit specific enzymes associated with disease processes. This inhibition can be crucial in developing drugs targeting metabolic pathways altered in cancer and other diseases .

Biochemical Applications

Fluorescent Probes

The incorporation of the pyridine and pyrazole groups allows for the potential use of this compound as a fluorescent probe in biochemical assays. Such probes are essential for studying cellular processes and interactions at a molecular level. The fluorescence properties can be tuned by modifying substituents on the pyrazole ring, thus providing versatility in experimental setups .

Drug Delivery Systems

The compound's unique structure may facilitate its use in drug delivery systems. The ability to modify its solubility and stability through chemical alterations can enhance the bioavailability of therapeutic agents when conjugated with this compound .

Materials Science

Synthesis of Coordination Complexes

Recent studies have explored the synthesis of metal complexes using N-(4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide as a ligand. These complexes exhibit interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced mechanical properties or specific functionalities tailored for applications such as drug delivery or biosensing .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were evaluated for their anticancer properties against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values indicating potent inhibitory effects on cell proliferation .

Case Study 2: Enzyme Inhibition

A research article highlighted the enzyme inhibition capabilities of sulfamoyl-containing compounds. The study demonstrated that modifications to the sulfamoyl group could significantly enhance the binding affinity to target enzymes involved in metabolic disorders, providing insights into potential therapeutic uses for compounds like this compound .

Q & A

Q. How can researchers optimize the synthesis of pyrazole-sulfonamide derivatives like the target compound?

Methodological Answer: Synthesis optimization should focus on key intermediates, such as pyridinyl-pyrazole cores. Evidence from analogous compounds (e.g., ) highlights the use of copper-catalyzed coupling reactions under mild conditions (e.g., 35°C, 48 hours) to preserve stereochemistry. Yield improvements (e.g., 17.9% in ) may require solvent optimization (e.g., DMSO for solubility), stoichiometric adjustments of cyclopropanamine derivatives, and purification via gradient chromatography (e.g., ethyl acetate/hexane). Monitoring reaction progress with NMR (e.g., δ 8.87 ppm for pyridinyl protons) ensures intermediate stability .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS-ESI, m/z ±1 ppm) to confirm molecular weight, as demonstrated in . Use ¹H/¹³C NMR to resolve substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, pyrazole protons at δ 7.8–8.9 ppm). Infrared spectroscopy (IR) can validate sulfonamide bonds (e.g., S=O stretches at 1150–1350 cm⁻¹) and amide linkages (N–H at ~3298 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screens should include kinase inhibition assays (e.g., EGFR or VEGF targets) due to structural similarities to pyrazole-carbothioamide inhibitors (). Use in vitro cell viability assays (MTT or ATP-luminescence) at concentrations ≤10 µM. For mechanistic insights, pair with molecular docking (e.g., AutoDock Vina) to predict binding affinity to active sites, leveraging pyrazole-triazole interactions observed in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR requires systematic variation of substituents:

  • Pyrazole ring: Compare dimethyl (3,5-position) vs. halogen substitutions ().
  • Sulfamoyl linker: Test ethyl vs. propyl chains for steric effects ().
  • Phenyl-propionamide: Explore methyl vs. trifluoromethyl groups (see for lipophilicity trends). Use computational tools (e.g., Schrödinger’s QikProp) to calculate logP and PSA, then correlate with IC₅₀ values from dose-response assays .

Q. How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Discrepancies (e.g., in vitro vs. in vivo efficacy) may stem from metabolic instability or off-target effects. Address this by:

  • Metabolic profiling: Incubate with liver microsomes (e.g., human CYP3A4) and analyze via LC-MS ().
  • Selectivity screening: Use kinase profiling panels (≥50 kinases) to identify off-target binding ( ).
  • Pharmacokinetic studies: Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. What experimental designs are robust for studying environmental fate and toxicity?

Methodological Answer: Follow longitudinal frameworks like Project INCHEMBIOL ():

  • Abiotic degradation: Expose to UV light (254 nm) and measure half-life via HPLC.
  • Biotic transformation: Use soil microbial consortia and track metabolite formation (e.g., sulfonic acid derivatives).
  • Ecotoxicology: Conduct Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Apply randomized block designs (split-plot for variables like pH; ) to control environmental variability .

Methodological Comparison Table

Parameter Synthesis Optimization SAR Studies Environmental Fate
Key Techniques NMR, HRMS, Cu catalysisDocking, logP calculationLC-MS, OECD 201 assays
Critical Variables Solvent polarity, reaction timeSubstituent electronegativitypH, microbial activity
Reference Evidence

Key Considerations for Researchers

  • Data Integration: Link findings to theoretical frameworks (e.g., enzyme inhibition kinetics; ).
  • Replication: Address low synthetic yields (e.g., ) by validating reaction conditions across ≥3 independent trials.
  • Ethical Compliance: Follow guidelines for in vivo studies (e.g., NIH Animal Research Advisory Committee).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.